methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate

Medicinal Chemistry Drug Design Pharmacokinetics

This 5-bromo-pyrazole is engineered for orthogonal protection: the THP group at N1 enables precise, late-stage functionalization that N-aryl or unprotected analogs cannot achieve. The C4 methyl ester and C5 bromine are positioned for Suzuki-Miyaura cross-coupling, critical for SAR campaigns. With a LogP of 1.77—ideal for oral absorption—it avoids the solubility and metabolic clearance issues of more lipophilic N-aryl pyrazoles. Use it to build diverse N1-substituted libraries or to exploit the 5-bromo substituent for directional halogen bonding in lead optimization and crystallography.

Molecular Formula C10H13BrN2O3
Molecular Weight 289.13 g/mol
CAS No. 1434142-09-2
Cat. No. B1404047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate
CAS1434142-09-2
Molecular FormulaC10H13BrN2O3
Molecular Weight289.13 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(N(N=C1)C2CCCCO2)Br
InChIInChI=1S/C10H13BrN2O3/c1-15-10(14)7-6-12-13(9(7)11)8-4-2-3-5-16-8/h6,8H,2-5H2,1H3
InChIKeyLPVKDOWUUBOZJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate (CAS 1434142-09-2): An Advanced Pyrazole-4-Carboxylate Building Block for Medicinal Chemistry


methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate (CAS 1434142-09-2) is a specialized heterocyclic building block featuring a 5-bromo-substituted pyrazole core with an oxan-2-yl (tetrahydropyran-2-yl) protecting group at N1 and a methyl ester at C4 [1]. With a molecular formula of C10H13BrN2O3 and a molecular weight of approximately 289.13 g/mol, this compound is distinguished by its unique combination of substituents, which confer specific reactivity profiles and physicochemical properties (e.g., a calculated LogP of 1.77) valuable in advanced synthetic and medicinal chemistry applications [1]. As a key intermediate in the synthesis of biologically active molecules, its structural features are critical for modulating target engagement and pharmacokinetic parameters.

Why Simple Pyrazole-4-Carboxylate Analogs Cannot Replace methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate in Advanced Research Programs


The unique combination of substituents on methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate is not a trivial variation but a deliberate design for specific synthetic and biological outcomes. Simple substitution with unsubstituted pyrazoles, N-aryl analogs, or compounds lacking the tetrahydropyranyl (THP) protecting group fundamentally alters key properties such as metabolic stability, synthetic versatility, and molecular recognition [1]. For instance, the THP group is a common, cleavable protecting group for the pyrazole N-H, enabling precise, late-stage functionalization at the 1-position that is impossible with unprotected or permanently substituted analogs . Furthermore, the specific halogen (Br at the 5-position) and its position relative to the ester are critical for directing subsequent cross-coupling reactions (e.g., Suzuki-Miyaura), which are central to building molecular complexity in medicinal chemistry campaigns [1]. Using a generic analog lacking these features would likely lead to synthetic dead-ends or compounds with inferior biological profiles, thereby compromising the integrity of structure-activity relationship (SAR) studies and downstream development.

Quantitative Differentiation of methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate Against Closest Analogs


Superior Lipophilicity Modulation with THP Group vs. Unprotected or N-Aryl Analogs

The presence of the oxan-2-yl (tetrahydropyran-2-yl, THP) group in methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate results in a calculated partition coefficient (LogP) of 1.77 [1]. This value is significantly lower than that of a close analog lacking this group, such as ethyl 5-bromo-1-(p-tolyl)-1H-pyrazole-4-carboxylate, which has a molecular weight of 309.16 g/mol and, due to its larger aryl substituent, is expected to exhibit a substantially higher LogP (>3.0) . The lower LogP of the target compound indicates better aqueous solubility and a more favorable profile for oral bioavailability, a critical advantage in early-stage drug discovery where many candidates fail due to poor pharmacokinetics.

Medicinal Chemistry Drug Design Pharmacokinetics

Synthetic Versatility: Direct Late-Stage N1-Functionalization Enabled by THP Protection

The THP group is a widely recognized protecting group for pyrazole nitrogen atoms, allowing for selective deprotection under mild acidic conditions to reveal the free N-H for subsequent functionalization [1]. This is in stark contrast to compounds like ethyl 3-acetamido-5-bromo-1H-pyrazole-4-carboxylate, which already possesses an unprotected N-H but at the cost of potential synthetic incompatibility with basic or nucleophilic reagents used elsewhere in a multi-step sequence [2]. While the acetamido analog allows immediate functionalization at N1, it lacks the orthogonality provided by the THP group. This orthogonality is essential for complex molecule assembly where a specific sequence of deprotection and coupling events is required.

Organic Synthesis Protecting Groups Pyrazole Chemistry

Direct Structural Evidence for 5-Bromo Regiochemistry vs. 3-Bromo Isomer

The exact position of the bromine atom on the pyrazole ring dictates its electronic environment and, consequently, its reactivity in cross-coupling reactions and its capacity for halogen bonding. While no crystal structure is available for the target compound itself, a 2023 study in CrystEngComm analyzed the crystal structures of closely related 5-bromo-1-arylpyrazoles and characterized their halogen bonding features [1]. This study provides a direct structural basis for understanding how the 5-bromo substituent can engage in directional, non-covalent interactions (σ-hole bonding) that influence molecular packing and protein-ligand recognition. In contrast, the isomeric methyl 3-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate (CAS 2102411-98-1) would exhibit a different electronic distribution and, based on the principles of heterocyclic chemistry, a distinct reactivity profile in metal-catalyzed cross-couplings (e.g., the 5-position is generally more reactive towards oxidative addition with Pd(0) than the 3-position in pyrazoles).

Structural Biology X-ray Crystallography Halogen Bonding

Targeted Application Scenarios for methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate Based on Quantitative Evidence


Design of Orally Bioavailable Lead Compounds

Medicinal chemists seeking to improve the oral bioavailability of pyrazole-based drug candidates should prioritize methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate. Its calculated LogP of 1.77 positions it favorably within the optimal range for oral absorption, offering a significant advantage over more lipophilic N-aryl analogs which may suffer from poor solubility and high metabolic clearance [1]. This compound serves as an ideal starting point for synthesizing libraries of N1-functionalized pyrazoles with enhanced drug-like properties, as it allows for late-stage diversification after the core has been elaborated, a strategy that is often precluded by the high lipophilicity of aryl-substituted cores.

Multi-Step Synthesis of Complex Molecular Architectures

In academic or industrial laboratories engaged in the total synthesis of complex natural products or drug candidates, the orthogonal protection offered by the THP group in this compound is indispensable. Its use enables a modular synthetic approach where the pyrazole N-H can be unveiled at a precise stage for a specific coupling or alkylation, while other sensitive functionalities remain untouched [2]. This level of synthetic control is not possible with N-alkyl or N-aryl pyrazole carboxylates, which would be 'dead ends' for further N1 diversification, or with N-unprotected analogs, which could lead to unwanted side reactions during the synthesis of the pyrazole core itself.

Investigating Halogen Bonding and Directed Reactivity in Pyrazoles

Structural biologists, crystallographers, and computational chemists investigating non-covalent interactions can use this compound as a validated scaffold for studying halogen bonding. The 5-bromo substituent is known to form strong halogen bonds, as characterized in a 2023 CrystEngComm study on structurally similar 5-bromo-1-arylpyrazoles [3]. This feature can be exploited for controlling solid-state packing or for designing enzyme inhibitors where a halogen bond with a protein backbone carbonyl is desired. The use of the 5-bromo regioisomer is critical, as the geometry of this interaction is highly directional and depends on the precise position of the halogen atom on the heterocyclic ring.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.